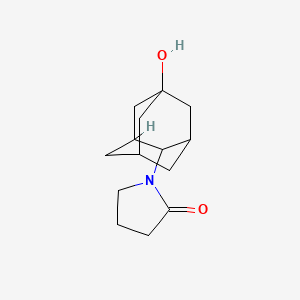![molecular formula C21H21N2OS+ B12465199 3-Ethyl-2-[(1-ethylquinolin-1-ium-2-yl)methylidene]-1,3-benzothiazol-5-ol CAS No. 4512-79-2](/img/structure/B12465199.png)
3-Ethyl-2-[(1-ethylquinolin-1-ium-2-yl)methylidene]-1,3-benzothiazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethyl-2-{[(2E)-1-ethylquinolin-2-ylidene]methyl}-5-hydroxy-1,3-benzothiazol-3-ium is a complex organic compound that features a benzothiazolium core with various substituents. This compound is notable for its unique structure, which combines elements of quinoline and benzothiazole, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-2-{[(2E)-1-ethylquinolin-2-ylidene]methyl}-5-hydroxy-1,3-benzothiazol-3-ium typically involves multi-step organic reactions. One common method includes the condensation of 2-ethylquinoline with a benzothiazole derivative under specific conditions to form the desired product. The reaction conditions often require the use of strong acids or bases as catalysts and may involve heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-ethyl-2-{[(2E)-1-ethylquinolin-2-ylidene]methyl}-5-hydroxy-1,3-benzothiazol-3-ium can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reactive sites within the molecule.
Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs of the original compound.
Aplicaciones Científicas De Investigación
3-ethyl-2-{[(2E)-1-ethylquinolin-2-ylidene]methyl}-5-hydroxy-1,3-benzothiazol-3-ium has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to study enzyme interactions and cellular processes.
Industry: It may be used in the development of new materials with unique properties, such as dyes or sensors.
Mecanismo De Acción
The mechanism by which 3-ethyl-2-{[(2E)-1-ethylquinolin-2-ylidene]methyl}-5-hydroxy-1,3-benzothiazol-3-ium exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-ethyl-2-{[(2E)-1-ethylquinolin-2-ylidene]methyl}-5-methoxy-1,3-benzothiazol-3-ium
- 3-ethyl-2-{[(2E)-1-ethylquinolin-2-ylidene]methyl}-5-phenyl-1,3-benzothiazol-3-ium
Uniqueness
What sets 3-ethyl-2-{[(2E)-1-ethylquinolin-2-ylidene]methyl}-5-hydroxy-1,3-benzothiazol-3-ium apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable for applications requiring high specificity and selectivity.
Propiedades
Número CAS |
4512-79-2 |
|---|---|
Fórmula molecular |
C21H21N2OS+ |
Peso molecular |
349.5 g/mol |
Nombre IUPAC |
3-ethyl-2-[(1-ethylquinolin-1-ium-2-yl)methylidene]-1,3-benzothiazol-5-ol |
InChI |
InChI=1S/C21H20N2OS/c1-3-22-16(10-9-15-7-5-6-8-18(15)22)13-21-23(4-2)19-14-17(24)11-12-20(19)25-21/h5-14H,3-4H2,1-2H3/p+1 |
Clave InChI |
FCSVXKZFDYAYGQ-UHFFFAOYSA-O |
SMILES canónico |
CCN1C2=C(C=CC(=C2)O)SC1=CC3=[N+](C4=CC=CC=C4C=C3)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N,N'-[methanediylbis(oxybenzene-2,1-diyl)]bis(2,4-dinitroaniline)](/img/structure/B12465150.png)
![1-(3-chlorophenyl)-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12465152.png)
![2-(4-{[(3-Methoxyphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12465171.png)
![N-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12465179.png)

![2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole](/img/structure/B12465194.png)

![N-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-2-[(naphthalen-1-ylmethyl)sulfanyl]-1,3-benzothiazol-6-amine](/img/structure/B12465208.png)



